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Cat. No.: B12402512

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Psicose, a rare
sugar, in the investigation of glycemic control. The information compiled from various studies
highlights its potential as a therapeutic agent for managing hyperglycemia and type 2 diabetes.
Detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

D-Psicose (also known as D-allulose) is a C-3 epimer of D-fructose and is recognized for its
low-calorie sweetness.[1][2] Accumulating evidence from both animal and human studies
suggests that D-Psicose possesses significant anti-hyperglycemic and anti-diabetic properties.
[1][3][4] Its mechanisms of action are multifaceted, involving the inhibition of intestinal
carbohydrate-digesting enzymes, enhancement of hepatic glucose uptake, and preservation of
pancreatic 3-cell function.[1][5][6][7] These characteristics make D-Psicose a compelling
subject for research in glycemic control and the development of novel anti-diabetic therapies.

Mechanisms of Action in Glycemic Control
D-Psicose exerts its effects on blood glucose regulation through several key mechanisms:
e Inhibition of Intestinal a-Glucosidases: D-Psicose has been shown to potently inhibit

intestinal sucrase and maltase activities.[6][8] This action delays carbohydrate digestion and
subsequently suppresses the rapid increase in postprandial blood glucose levels.[6]
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o Enhancement of Hepatic Glucokinase Activity: In the liver, D-Psicose promotes the
translocation of glucokinase from the nucleus to the cytoplasm.[5][9] This enhances the
enzyme's activity, leading to increased glucose uptake and glycogen synthesis, thereby
lowering blood glucose.[5][9]

o Preservation of Pancreatic B-Cell Function: Studies in animal models of type 2 diabetes have
demonstrated that D-Psicose can protect pancreatic 3-islets from damage.[5][7][10] This
preservation of 3-cell function helps maintain insulin secretion and improves insulin
resistance.[5][7]

e Modulation of Gut Microbiota: Emerging research suggests that D-Psicose may influence the
composition of gut microbiota, which is known to play a role in host glycemic control.[11][12]

e Potential SGLT1 Inhibition: While the primary mechanisms are well-documented, there is
ongoing research into other potential pathways, including the inhibition of sodium-glucose
cotransporter 1 (SGLT1) in the intestine, which would further reduce glucose absorption.[13]
[14][15]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies investigating the
effects of D-Psicose on glycemic control.

Table 1: Effect of D-Psicose on Blood Glucose Levels in Animal Models
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Animal Model

D-Psicose )
Duration
Dose

Key Findings

Reference

Otsuka Long-
Evans
Tokushima Fatty
(OLETF) rats

5% in drinking

water

13 weeks

Significantly
reduced blood
glucose and
insulin levels
during an oral
glucose
tolerance test
(OGTT).

[5]

C57BL/6J db/db

mice

200 mg/kg body

] 28 days
weight (oral)

Maintained initial

blood glucose
levels (276-305
mg/dL), while

control groups

showed a 2-fold

increase.
Significantly
improved
glucose

tolerance.

[3]

Otsuka Long-
Evans
Tokushima Fatty
(OLETF) rats

5% in drinking

Up to 60 weeks
water

Prevented the
progression of
type 2 diabetes
by maintaining
normal blood
glucose levels
and decreasing
HbAlc.

[16]

Wistar rats

0.2 g/kg with Acute
carbohydrate

load

Significantly
inhibited the
increase in
plasma glucose

after sucrose or

[6]
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maltose

ingestion.

Table 2: Effect of D-Psicose on Blood Glucose Levels in Humans

Study
Population

D-Psicose
Dose

Study Design

Key Findings

Reference

26 subjects
(including
borderline

diabetics)

5ginteawith a
meal

Randomized,
double-blind,
placebo-
controlled

crossover

Blood glucose
was significantly
lower at 30 and
60 minutes post-
meal. The area
under the curve
for glucose was
also significantly

decreased.

[17]

Healthy subjects

5 g with various

confections

Crossover

Significantly
lower increases
in blood glucose
concentration
after ingestion of
marshmallows,
fried cookies,
and chocolate

with D-Psicose.

[18]

Healthy adults

5-10 gwith 50 g

sucrose

Prospective,
randomized,

crossover

Adding 5-10 g of
D-allulose to 50
g of sugar was
sufficient to
reduce
postprandial

glycemia.

[19]

Experimental Protocols
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Protocol 1: In Vivo Evaluation of D-Psicose on
Postprandial Glycemia in a Rat Model

Objective: To assess the effect of D-Psicose on the glycemic response to a carbohydrate load

in rats.

Materials:

Male Wistar rats (6 months old)
D-Psicose

Sucrose, Maltose, or Soluble Starch
Oral gavage needles

Blood collection supplies (tail vein)

Plasma glucose determination kit

Procedure:

Fast rats overnight for 12 hours before the experiment.

Randomly divide the rats into experimental groups (e.g., control, D-Psicose + sucrose, D-
fructose + sucrose).

Prepare the oral gavage solutions. For the treatment group, administer 2 g/kg of a
carbohydrate (sucrose, maltose, or starch) along with 0.2 g/kg of D-Psicose. For the control
group, administer the carbohydrate with an equivalent dose of D-fructose or water.

Collect blood from the tail vein at baseline (O minutes) and at 30, 60, 90, and 120 minutes
after the oral gavage.

Determine the plasma glucose concentration using a suitable glucose assay Kkit.

Analyze the data by comparing the plasma glucose levels and the area under the curve
(AUC) between the different groups.
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Source: Adapted from Matsuo & Izumori, 2009.[6]

Protocol 2: Long-Term Evaluation of D-Psicose on
Glycemic Control in a Type 2 Diabetes Rat Model

Objective: To investigate the long-term effects of D-Psicose on the development and
progression of type 2 diabetes in OLETF rats.

Materials:

e Otsuka Long-Evans Tokushima Fatty (OLETF) rats (6 weeks old)

e Long-Evans Tokushima Otsuka (LETO) rats (as non-diabetic controls)

e D-Psicose

e Standard rat chow

» Drinking water bottles

» Equipment for measuring body weight, blood glucose, and plasma insulin
Procedure:

o Divide the OLETF rats into two groups: a control group receiving regular drinking water and
a treatment group receiving 5% D-Psicose dissolved in their drinking water. The LETO rats
will serve as a healthy control group and receive regular drinking water.

e Provide all rats with ad libitum access to standard rat chow and their respective drinking
solutions for the duration of the study (e.g., up to 60 weeks).

e Measure body weight weekly.
» Periodically measure fasting and postprandial blood glucose levels.
» At the end of the study, collect blood for plasma insulin measurement.

o Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
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+ At sacrifice, collect pancreas, liver, and adipose tissues for histological and
immunohistochemical analysis (e.g., H&E staining, insulin staining, Oil Red O staining).

Source: Adapted from Hossain et al., 2015.[16]
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Caption: D-Psicose mechanisms for glycemic control.
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Caption: General experimental workflow for D-Psicose studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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